molecular formula C7H5N5O2S B13756100 3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13756100
M. Wt: 223.21 g/mol
InChI Key: HHPOPEPKUCETFS-UHFFFAOYSA-N
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Description

3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a thiadiazole ring fused with a nitropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitropyridine-2-amine with thiocarbonyl compounds under acidic or basic conditions to form the thiadiazole ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted thiadiazole derivatives, which can have different functional groups replacing the nitro group.

Scientific Research Applications

3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Another heterocyclic compound with similar structural features.

    Imidazo[4,5-c]pyridine: Known for its biological activity and medicinal applications.

    Imidazole: A five-membered ring containing two nitrogen atoms, widely used in pharmaceuticals.

Uniqueness

3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its combination of a nitropyridine and thiadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H5N5O2S

Molecular Weight

223.21 g/mol

IUPAC Name

3-(4-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C7H5N5O2S/c8-7-10-6(11-15-7)5-3-4(12(13)14)1-2-9-5/h1-3H,(H2,8,10,11)

InChI Key

HHPOPEPKUCETFS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])C2=NSC(=N2)N

Origin of Product

United States

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